N-(4-(dimethylamino)phenethyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(dimethylamino)phenethyl)-3,4-dimethoxybenzamide: is an organic compound that features a benzamide core substituted with dimethylamino and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)phenethyl)-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 4-(dimethylamino)phenethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to form the amide bond.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: N-(4-(dimethylamino)phenethyl)-3,4-dimethoxybenzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Biology: In biological research, this compound can be used to study the interactions of benzamide derivatives with various biological targets, including enzymes and receptors.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenethyl)-3,4-dimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzamide core can fit into hydrophobic pockets of proteins, influencing their activity.
Comparison with Similar Compounds
N-(4-(dimethylamino)phenethyl)-3,4-dimethoxybenzamide: can be compared with other benzamide derivatives such as N-(4-(dimethylamino)phenethyl)-3,4-dihydroxybenzamide and N-(4-(dimethylamino)phenethyl)-3,4-dimethoxybenzoate.
Uniqueness: The presence of both dimethylamino and dimethoxy groups in this compound provides a unique combination of electronic and steric properties, making it distinct from other benzamide derivatives. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to novel applications in various fields.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-21(2)16-8-5-14(6-9-16)11-12-20-19(22)15-7-10-17(23-3)18(13-15)24-4/h5-10,13H,11-12H2,1-4H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXELWTUJVJQUMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.